Technical Monograph: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Technical Monograph: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Topic: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1][2]
A Strategic Scaffold for Kinase Inhibition and Agrochemical Discovery[1][2]
Executive Summary & Compound Profile
2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) represents a specialized "privileged structure" in modern small-molecule discovery.[1][2] Belonging to the class of halogenated heteroaryl carboxamides , this compound serves as a critical intermediate and pharmacophore probe.[2] Its structural architecture combines an electron-deficient pyridine core (susceptible to nucleophilic aromatic substitution, SNAr) with a sterically defined ortho-ethyl aniline moiety, making it a high-value template for designing Type II Kinase Inhibitors (targeting the DFG-out conformation) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2]
Chemical Identity Table
| Property | Specification |
| CAS Number | 1019323-34-2 |
| IUPAC Name | 2-chloro-N-(2-ethylphenyl)pyridine-4-carboxamide |
| Synonyms | 2-Chloro-N-(2-ethylphenyl)isonicotinamide |
| Molecular Formula | C₁₄H₁₃ClN₂O |
| Molecular Weight | 260.72 g/mol |
| LogP (Predicted) | ~3.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 41.6 Ų |
Structural Logic & Pharmacophore Analysis
To understand the utility of CAS 1019323-34-2, one must analyze its constituent domains.[1][2] It is not merely a random screening hit; it is a rationally designed scaffold.[2]
The "2-Chloro" Pyridine Handle
The chlorine atom at the C2 position of the pyridine ring is chemically "active."[1][2][3]
-
Synthetic Utility: It serves as a leaving group for SNAr reactions, allowing researchers to introduce amines, ethers, or thiols late in the synthesis to diversify the library.[2]
-
Biological Utility: In kinase inhibitors (e.g., Sorafenib analogs), this position often occupies a hydrophobic pocket or engages in halogen bonding with the protein backbone.[2]
The "2-Ethyl" Steric Lock
The ortho-ethyl group on the phenyl ring is critical for conformation control.[1][2]
-
Atropisomerism Potential: The bulk of the ethyl group forces the amide bond out of planarity with the phenyl ring, creating a twisted conformation often required to fit into restricted enzymatic pockets (e.g., the hydrophobic back-pocket of kinases).[2]
-
Lipophilicity: The ethyl group increases membrane permeability compared to a methyl or hydrogen substituent.[2]
Figure 1: Pharmacophore decomposition showing the functional roles of the chloro, amide, and ethyl moieties in target binding.[1][2][3][4][5]
Synthetic Methodology
Expert Note: While simple amide coupling can synthesize this molecule, the presence of the electron-deficient 2-chloropyridine ring requires specific activation protocols to prevent side reactions or low yields.[1][2]
Preferred Protocol: Acid Chloride Activation
This method is preferred for scale-up due to cost-efficiency and ease of purification compared to peptide coupling agents.[1][2]
Reagents:
-
Precursor A: 2-Chloroisonicotinic acid (CAS 6313-54-8)[1][2]
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride[1][2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1][2]
Step-by-Step Workflow:
-
Activation:
-
Charge a flame-dried flask with 2-Chloroisonicotinic acid (1.0 eq) and anhydrous DCM (10 mL/g).
-
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under N₂.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases. Validation: Aliquot into MeOH; check for methyl ester by TLC/LCMS.
-
Evaporate volatiles to yield the crude acid chloride.[2]
-
-
Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM.[2]
-
In a separate vessel, mix 2-Ethylaniline (1.1 eq) and TEA (2.5 eq) in DCM.
-
Add the amine solution to the acid chloride solution slowly at 0°C.
-
Allow to warm to RT and stir for 4-12 hours.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃.[2]
-
Extract with DCM (3x).[2] Wash organics with 1N HCl (to remove unreacted aniline) followed by Brine.[2]
-
Dry over Na₂SO₄ and concentrate.[2]
-
Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate is typically sufficient.[2] Column chromatography (SiO₂, Hex/EtOAc gradient) may be used for high purity (>99%).[2]
-
Alternative: HATU Coupling (Discovery Scale)
For milligram-scale library synthesis where yield is prioritized over cost:
-
Mix Acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir 5 mins to activate.
-
Advantage:[1][2][6][7] Avoids moisture sensitivity of acid chlorides.[2]
Analytical Validation Standards
To ensure scientific integrity, the synthesized compound must meet these analytical criteria.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide).[2]
-
Acceptance Criteria: Single peak >98% area.
NMR Interpretation (Proton)
Solvent: DMSO-d₆ or CDCl₃[1][2]
Applications in Drug Discovery & Agriculture[2]
Agrochemicals: SDHI Fungicides
This scaffold is structurally homologous to Boscalid and Fluopyram .[2] The 2-chloropyridine moiety mimics the pyridine/pyrazole pharmacophores found in commercial Succinate Dehydrogenase Inhibitors (SDHIs).[1][2]
-
Mechanism: The amide oxygen forms a hydrogen bond with Tyrosine/Tryptophan residues in the ubiquinone-binding site (site II) of Complex II.[1][2]
-
Optimization: The 2-Cl group can be substituted with -CF₃ or -CHF₂ to modulate metabolic stability and lipophilicity.[1][2]
Medicinal Chemistry: Kinase Inhibition
The 2-chloro-isonicotinamide core is a precursor to Sorafenib-like multikinase inhibitors.[2]
-
Workflow:
Figure 2: Divergent optimization pathways for CAS 1019323-34-2 in agriculture vs. oncology.
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially during the acid chloride activation step involving SOCl₂.[2]
References
-
Synthetic Protocol (General Amidation): Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1]
-
Scaffold Utility (Kinase Inhibitors): Wilhelm, S. M., et al. (2006).[2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery, 5(10), 835-844.[1] (Contextual reference for 2-carboxamide pyridine scaffolds).
-
Agrochemical Context (SDHIs): Glättli, A., et al. (2012).[2] Pyridine carboxamides: A new class of succinate dehydrogenase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 133627-46-0|2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 956-30-9|2-Amino-N-(2-chloropyridin-3-yl)benzamide|BLD Pharm [bldpharm.com]
- 4. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]
- 5. 56149-24-7|2-Chloro-N-(p-tolyl)nicotinamide|BLD Pharm [bldpharm.com]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]
- 8. 545340-46-3|(2-Chloropyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone|BLD Pharm [bldpharm.com]
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